(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acrylamide
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acrylamide is a useful research compound. Its molecular formula is C21H19N3O3S and its molecular weight is 393.46. The purity is usually 95%.
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Scientific Research Applications
KCNQ2 Opener Activity
The compound has been studied for its potential as a KCNQ2 opener. In particular, the studies have shown that certain derivatives, including N-(1-benzo[1,3]dioxol-5-yl-ethyl)-3-(2-chloro-phenyl)-acrylamide, have high potency as KCNQ2 openers. These compounds have demonstrated significant activity in reducing neuronal hyperexcitability in rat hippocampal slices, indicating their potential therapeutic application in neurological conditions characterized by neuronal hyperactivity (Wu et al., 2004).
Synthesis of N-Substituted Derivatives
The compound has been involved in the synthesis of various derivatives. For example, the addition of related compounds to acrylonitrile, acrylamide, and ethyl acrylate has led to the formation of novel derivatives with potential biological activity. These derivatives have been explored for their potential applications, such as in the formation of unsymmetrical diacylhydrazines, indicating the compound's versatility as a precursor in synthetic organic chemistry (Vardanyan et al., 2021).
Inhibition of Histone Deacetylases
Derivatives of the compound have been designed and synthesized as inhibitors of human histone deacetylases, which play a crucial role in gene expression and cancer progression. The inhibitors have shown nanomolar potency and demonstrated significant biological activity, indicating the potential of these compounds in cancer therapy (Bressi et al., 2010).
Antimicrobial and Antiproliferative Activities
The compound and its derivatives have been studied for their antimicrobial and antiproliferative activities. For instance, thiosemicarbazide derivatives have been synthesized and assessed for their antimicrobial activity, and imidazole derivatives have shown promising results in antibacterial studies. These findings suggest the potential utility of these compounds in developing new antimicrobial agents (Elmagd et al., 2017; Ali, 2018; Khairwar et al., 2021; Mansour et al., 2020).
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c25-20(9-7-15-6-8-18-19(12-15)27-14-26-18)22-10-11-28-21-23-13-17(24-21)16-4-2-1-3-5-16/h1-9,12-13H,10-11,14H2,(H,22,25)(H,23,24)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISYXRBNQTWNCI-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCSC3=NC=C(N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCSC3=NC=C(N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.